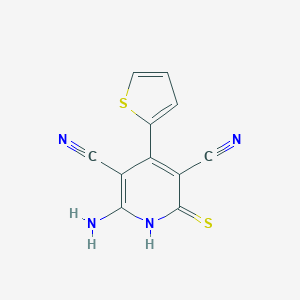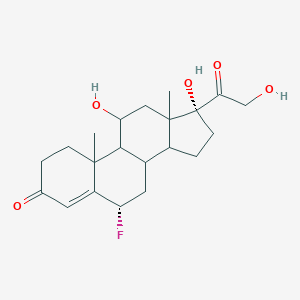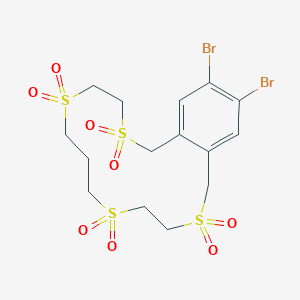
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, commonly known as BPDH, is a chemical compound that has been studied for its potential use in scientific research. BPDH is a yellow crystalline solid that has a molecular weight of 397.31 g/mol. It has been found to have a variety of potential applications in the field of biochemistry and physiology.
Wirkmechanismus
The exact mechanism of action of BPDH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including reduced inflammation and cell growth.
Biochemical and Physiological Effects:
BPDH has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. BPDH has also been found to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPDH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. BPDH is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using BPDH is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving BPDH. One area of interest is its potential use as an anti-inflammatory agent. Further studies could be done to determine the optimal dosage and administration method for this application. Another area of interest is its potential use as a treatment for cancer. More research is needed to determine the specific types of cancer that BPDH may be effective against, as well as the optimal dosage and administration method for this application. Additionally, further studies could be done to explore the use of BPDH as a fluorescent probe for the detection of metal ions in biological systems.
Synthesemethoden
BPDH can be synthesized using a variety of methods, including the condensation of 4-bromo-2,6-dimethylphenol with 5-phenyl-1,2-dihydropyrazole-3-carboxaldehyde in the presence of a base. Other methods involve the use of different reactants and catalysts to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
BPDH has been studied for its potential use in a variety of scientific research applications. It has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPDH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C15H11BrN2O |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-9,17-18H/b14-12+ |
InChI-Schlüssel |
YULUPOLVEDIMPK-WYMLVPIESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C\3/C=C(C=CC3=O)Br)/NN2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
